Carmine

Food Chemistry Photostability Beverage Formulation

Carmine (CAS 1260-17-9) delivers unmatched heat stability at 160–170°C, retaining red hue where betanin fades, and remains red at neutral pH unlike anthocyanins. Its aluminum lake form prevents gray-green discoloration in dairy and surimi. For baked goods, UHT beverages, cosmetics, and processed meats, carmine provides a benchmark hue angle of 352° that alternatives cannot replicate. Choose carmine for reliable, formulation-stable natural red.

Molecular Formula C22H20O13
Molecular Weight 492.4 g/mol
CAS No. 1260-17-9
Cat. No. B190742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarmine
CAS1260-17-9
Synonyms7-​b-​D-​Glucopyranosyl-​9,​10-​dihydro-​3,​5,​6,​8-​tetrahydroxy-​1-​methyl-​9,​10-​dioxo-2-​anthracenecarboxylic acid
Molecular FormulaC22H20O13
Molecular Weight492.4 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O
InChIInChI=1S/C22H20O13/c1-4-8-5(2-6(24)9(4)22(33)34)13(25)10-11(15(8)27)16(28)12(18(30)17(10)29)21-20(32)19(31)14(26)7(3-23)35-21/h2,7,14,19-21,23-24,26,28-32H,3H2,1H3,(H,33,34)/t7-,14-,19+,20-,21-/m1/s1
InChIKeyDGQLVPJVXFOQEV-NGOCYOHBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 70 °F (NTP, 1992)
Soluble in alcohol, concentrated sulfuric acid;  slightly soluble in ether;  practically insoluble in petroleum ether, benzene, chloroform
In water, 1.30 g/L (1.30X10+3 mg/L) at 25 °C

Carmine (CAS 1260-17-9) Procurement Guide: Natural Red 4 Specification and Differential Stability Profile


Carmine (CAS 1260-17-9, C.I. 75470, Natural Red 4) is the aluminum or calcium-aluminum lake of carminic acid, the principal coloring principle extracted from the dried bodies of the female cochineal insect (Dactylopius coccus) [1]. It appears as a red to dark red crystalline powder and is regulated by the U.S. FDA under 21 CFR 73.100, which mandates a minimum carminic acid content of 50.0% [2]. Its chromophore is an anthraquinone derivative featuring a C-glycosidic bond that confers inherent stability against acid hydrolysis [3].

Carmine (CAS 1260-17-9) Stability and Regulatory Profile: Why Natural Red Alternatives Fail to Replicate Performance


Carmine occupies a unique position among natural red colorants because it delivers a combination of heat, light, and pH stability that is not simultaneously available from any single plant-based or synthetic alternative. While synthetic dyes like Red 40 (Allura Red AC) offer high lightfastness in pure water, they exhibit significant destabilization in complex beverage matrices where carminic acid remains the most stable [1]. Plant-derived betanin degrades rapidly above 50-60°C, precluding its use in baked goods and thermally processed foods [2]. Anthocyanins, although widely available from fruits and vegetables, undergo dramatic hue shifts from red to purple or blue as pH increases above 4.5, rendering them unsuitable for neutral or alkaline food systems [3]. This differentiated stability landscape means that formulators who select a substitute based solely on cost, kosher/halal status, or vegan requirements may incur substantial hidden costs in reformulation, overage, or product failure.

Carmine (CAS 1260-17-9) Quantitative Differentiation Evidence: Head-to-Head Stability and Performance Data


Carminic Acid Outperforms Betanin and Red 40 in Soft Drink Photostability

In a direct head-to-head study comparing the photostability of three organic red dyes—carminic acid, Red 40 (allura red AC), and betanin—carminic acid was the most stable dye in the soft drink matrix, whereas Red 40 exhibited the greatest destabilization in that same environment [1]. Betanin was the least stable dye in both aqueous and soft drink solutions [1].

Food Chemistry Photostability Beverage Formulation

Carmine Aluminum Lake Provides Superior pH Stability Over Anthocyanins in Neutral Systems

In a direct comparison of natural red pigment behavior, carmine lakes remain stable at neutral pH, whereas anthocyanin-based pigments provide red shades only at acidic pH (typically pH ≤ 4.5) and shift toward blue/purple as pH increases [1]. Anthocyanins show acceptable stability (preservation rate > 83% after 10 days) only at pH ≤ 3; at pH ≥ 4, the preservation rate drops below 80% after just 2 days [2].

pH Stability Food Formulation Natural Colorants

Carmine Demonstrates Essential Heat Stability Unmatched by Betanin in Bakery Applications

Industrial baking processes commonly expose products to 160-170°C for 40 minutes [1]. Under these conditions, carmine retains its red color, whereas betanin (from red beet) degrades rapidly above 70°C and fades almost completely in the center of baked cupcakes [1][2]. A case study of vegan flatbread baking at 220°C confirmed that betanin-based colors result in dull brown products post-baking, while carmine would have provided a stable red had it been permissible under the vegan claim [3].

Heat Stability Bakery Thermal Processing

Carmine Provides Hue Matching to Commercial Red Shades That Anthocyanins Cannot Replicate

In a lipstick model study, the hue angle of a carmine-containing commercial lipstick (Sample 9) was measured at 352.03° (pink/purple). Anthocyanin-based formulations showed significant deviation: purple carrot at 354.44°, purple corn at 350.45°, red grape at 1.42°, and purple sweet potato at 1.61° [1]. Notably, the red grape and purple sweet potato formulations produced reddish-pink hues with hue angles >1.4°, substantially different from the carmine reference, while purple carrot and purple corn were closer but still measurably distinct [1].

Cosmetic Formulation Color Matching Hue Angle

Carminic Aluminum Lake Exhibits Differential Protein Matrix Interactions Versus Uncomplexed Carminic Acid

When used to dye three different food matrices (surimi, minced meat, milk), carminic aluminum lake produced magenta coloration in surimi and milk, and red in minced meat, whereas uncomplexed carminic acid yielded light purple, red, and gray-green, respectively [1]. In the presence of myofibrillar protein (MFP) at pH 6, carminic aluminum lake showed a pH of 6.62 ± 0.02, compared to 6.09 ± 0.02 for carminic acid, indicating different protein interaction behavior [2].

Food Matrix Compatibility Protein Interaction Color Performance

FDA Specification Mandates ≥50% Carminic Acid in Carmine, Exceeding Typical Cochineal Extract Purity

U.S. FDA regulations (21 CFR 73.100) specify that carmine must contain not less than 50.0% carminic acid, whereas cochineal extract is required to contain only not less than 1.8% carminic acid [1]. This represents a >27-fold higher minimum active ingredient content.

Regulatory Compliance Purity Specification Quality Control

Carmine (CAS 1260-17-9) Priority Application Scenarios Based on Differential Stability Evidence


Baked Goods and Thermally Processed Foods Requiring Heat-Stable Natural Red

Industrial baking at 160-170°C for 40+ minutes causes betanin to fade almost completely, while carmine retains its red hue [1]. Formulators of cakes, cookies, extruded snacks, and UHT-treated beverages should prioritize carmine when a stable natural red is required and kosher/halal certification is not a constraint.

Neutral-pH Dairy and Confectionery Products Unsuited for Anthocyanins

Anthocyanin-based reds require pH ≤ 4.5 to maintain a red shade; at neutral pH (common in many baked goods, some dairy desserts, and sugar confections), anthocyanins shift to purple or blue [2]. Carmine lakes remain stable at neutral pH, making them the preferred choice for pH-unadjusted formulations.

Cosmetic Lip and Cheek Products Requiring Precise Commercial Shade Matching

Carmine provides a hue angle of 352.03° in lipstick formulations, a benchmark shade that anthocyanin alternatives cannot replicate without significant deviation (hue angles range from 1.42° to 354.44°) [3]. Cosmetic manufacturers seeking to maintain established brand shades or match existing carmine-based products should continue specifying carmine.

Protein-Rich Food Matrices Where Off-Color Development Must Be Avoided

Carminic aluminum lake yields a desirable magenta/red hue in surimi and milk, whereas uncomplexed carminic acid produces gray-green discoloration in milk [4]. Formulators of processed meats, seafood analogs, and dairy desserts should specify the aluminum lake form (carmine) rather than carminic acid or cochineal extract to ensure predictable, appealing color.

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